Favipiravir Favipiravir Favipiravir (T-705) is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative (favipiravir-ribofuranosyl-5'-triphosphate) by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Scientists have conducted intensive studies on its antiviral properties against wide range of RNA viruses such as influenza, West Nile, and Ebola viruses both in vitro and in vivo. Favipiravir has been shown to give 100% protection against aerosol Ebola virus E718 infection in immune-deficient mice as well as inhibiting Ebola virus infection in cell culture. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir was identified to have activity in vitro against SARS-CoV-2, albeit requiring a high concentration compared with remdesivir.
Brand Name: Vulcanchem
CAS No.: 259793-96-9
Catalog No.: VC002709
InChI: InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
SMILES: O=C(C1=NC(F)=CN=C1O)N
Molecular Formula: C5H4FN3O2
Molecular Weight: 157.1

Favipiravir

* For research use only. Not for human or veterinary use.

CAS No.: 259793-96-9

Inhibitors

Catalog No.: VC002709

Molecular Formula: C5H4FN3O2

Molecular Weight: 157.1

Purity: 99%

Favipiravir - 259793-96-9
Catalog Number Size Price(USD) Availability Quantity
VC002709 1g $ 295.00 In Stock

CAS No. 259793-96-9
Product Name Favipiravir
IUPAC Name 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide
Synonyms Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)
Molecular Formula C5H4FN3O2
Molecular Weight 157.1
InChI InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
InChIKey ZCGNOVWYSGBHAU-UHFFFAOYSA-N
SMILES O=C(C1=NC(F)=CN=C1O)N
Appearance Off-White to Light Orange Solid
Purity 99%
Melting >151°C (dec.)
Solubility DMSO (Slightly), Methanol (Slightly)
Targets DNA & RNA Polymerase
Description Favipiravir (T-705) is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative (favipiravir-ribofuranosyl-5'-triphosphate) by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Scientists have conducted intensive studies on its antiviral properties against wide range of RNA viruses such as influenza, West Nile, and Ebola viruses both in vitro and in vivo. Favipiravir has been shown to give 100% protection against aerosol Ebola virus E718 infection in immune-deficient mice as well as inhibiting Ebola virus infection in cell culture. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir was identified to have activity in vitro against SARS-CoV-2, albeit requiring a high concentration compared with remdesivir.
References 1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.


2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.


3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.


4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.


5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.


6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.


7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.


8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.


9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.


10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol